molecular formula C16H15NO B081514 5-Acetyliminodibenzyl CAS No. 13080-75-6

5-Acetyliminodibenzyl

Cat. No.: B081514
CAS No.: 13080-75-6
M. Wt: 237.3 g/mol
InChI Key: QBSUAHGUFKVVTM-UHFFFAOYSA-N
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Description

5-Acetyliminodibenzyl, also known as 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, is an organic compound with the molecular formula C16H15NO. It is a derivative of iminodibenzyl and features an acetyl group attached to the nitrogen atom of the iminodibenzyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyliminodibenzyl typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Acetyliminodibenzyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Acetyliminodibenzyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Acetyliminodibenzyl involves its interaction with specific molecular targets and pathways. The acetyl group can participate in various biochemical reactions, influencing the compound’s activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, it may target bacterial enzymes or cell membranes, while in anticancer research, it may interfere with cell proliferation pathways .

Comparison with Similar Compounds

Uniqueness: 5-Acetyliminodibenzyl is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. The acetyl group enhances its reactivity and potential for forming various derivatives, making it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12(18)17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSUAHGUFKVVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352885
Record name 5-acetyliminodibenzyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13080-75-6
Record name 5-acetyliminodibenzyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.276.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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